molecular formula C15H13Cl2N5 B054649 4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine

4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine

Cat. No.: B054649
M. Wt: 334.2 g/mol
InChI Key: CKSSZTMRRVJNNG-UHFFFAOYSA-N
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Description

4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine (DCMIPA) is a synthetic compound used in a variety of scientific research applications. It is a member of the imidazole family of compounds and is commonly used as a ligand in coordination chemistry. DCMIPA has been found to be a useful ligand for the synthesis of various transition metal complexes, as well as for the preparation of various organic compounds. Additionally, DCMIPA has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

  • Insecticidal and Antibacterial Potential : Compounds structurally similar to "4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine" have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

  • Catalyzed Synthesis : Studies have demonstrated the use of palladium-catalyzed processes to synthesize functionalized benzimidazopyrimidinones, which are structurally related to the compound . This highlights its potential in organic synthesis and pharmaceutical applications (Mancuso et al., 2017).

  • Synthesis of Pyrazolo Pyrimidines : Research into the synthesis of pyrazolo pyrimidines, which are structurally related, suggests applications in developing pharmaceuticals with potential medicinal properties (Li-feng, 2011).

  • Chemical Rearrangement Studies : Investigations into the rearrangement of imidazoles similar to this compound provide insight into the behavior of these compounds under certain conditions, which is crucial for pharmaceutical synthesis (Lampe, Meo, & Traina, 1994).

  • Divergent Synthesis of Aminoimidazoles : The divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines, related to the compound, indicates its potential in developing a variety of biologically active molecules (Ermolat'ev & Van der Eycken, 2008).

  • Antifungal Effects : Similar pyrimidin-2-amine derivatives have been synthesized and investigated for their antifungal properties, suggesting possible pharmaceutical applications (Jafar et al., 2017).

  • Corrosion Inhibition : Derivatives of pyrimidin-2-amine have been studied for their potential as corrosion inhibitors in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

  • Chromatography Applications : Its use in high-temperature liquid chromatography for the separation of metabolites underlines its significance in analytical chemistry (Shillingford et al., 2009).

  • Anticancer and Antitumor Effects : Research into benzimidazoles and pyrimidines, related to this compound, indicates potential anticancer and antitumor effects, suggesting its use in developing novel cancer therapies (Abd El‐All et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Biotin Carboxylase , an enzyme found in the bacterium Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the bacterial cell.

Mode of Action

The interaction between the compound and its target may result in the inhibition of the enzyme, thereby affecting the metabolic processes of the bacterium .

Biochemical Pathways

The compound’s interaction with Biotin Carboxylase affects the fatty acid synthesis pathway in the bacterium. This disruption can lead to a decrease in energy production and growth in the bacterial cell .

Result of Action

The interaction of the compound with Biotin Carboxylase potentially leads to the inhibition of the enzyme. This inhibition can disrupt the fatty acid synthesis pathway, leading to decreased energy production and growth in the bacterial cell .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .

Properties

IUPAC Name

4-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c1-9-20-14(13-5-6-19-15(18)21-13)8-22(9)7-10-11(16)3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSSZTMRRVJNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine
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4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine
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4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine
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4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine
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4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine
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4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine

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